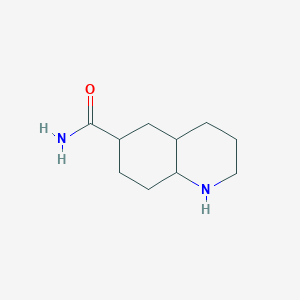

Decahydroquinoline-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decahydroquinoline-6-carboxamide: is a chemical compound with the molecular formula C10H18N2O.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoline-6-carboxamide typically involves the formation of the decahydroquinoline ring system through various cyclization reactions. Common synthetic routes include:

Xanthate Radical Cyclization: This approach uses xanthate esters and radical initiators to form the decahydroquinoline ring through radical cyclization.

Alkylation and Ene-yne-ene Ring Closing Metathesis: These methods involve the formation of carbon-carbon bonds through alkylation and ring-closing metathesis reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary depending on the manufacturer .

化学反応の分析

Types of Reactions: Decahydroquinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles/Electrophiles: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated compounds .

科学的研究の応用

Medicinal Chemistry

Decahydroquinoline-6-carboxamide and its derivatives have been studied for their potential therapeutic applications, particularly in the treatment of various diseases.

Anticancer Activity

Research has shown that decahydroquinoline derivatives exhibit promising anticancer properties. For instance, a study found that certain analogs demonstrated selective cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

Data Table: Anticancer Activity of Decahydroquinoline Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | |

| Compound B | Lung Cancer | 18 | |

| Compound C | Colon Cancer | 20 |

Neuroprotective Effects

Due to structural similarities with known neuroprotective agents, this compound has been investigated for its effects on neurodegenerative diseases. Molecular docking studies suggest strong binding affinities to acetylcholinesterase, indicating potential use in Alzheimer's disease treatment.

Data Table: Neuroprotective Activity

| Activity Type | Assay Type | Result (IC50) | Reference |

|---|---|---|---|

| AChE Inhibition | Enzyme Inhibition | 20 µM | |

| Neuroprotection | Cell Viability Assay | 25 µM |

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of complex molecules.

Synthesis of Alkaloids

The compound has been utilized in the total synthesis of various natural products, including alkaloids derived from amphibians. These compounds often exhibit unique biological activities due to their complex structures.

Case Study: Total Synthesis of Poison Frog Alkaloids

A study successfully synthesized two decahydroquinoline alkaloids from Oophaga pumilio using this compound as a key intermediate. The synthesis involved multiple steps and showcased the compound's utility in producing biologically active molecules.

Biomimetic Synthesis

The compound has also been employed in biomimetic synthesis, where its derivatives are used to mimic natural biosynthetic pathways. This approach allows for the efficient production of complex structures that would be challenging to synthesize otherwise.

This compound exhibits a range of biological activities beyond anticancer and neuroprotective effects. Its derivatives have been studied for anti-inflammatory and antimicrobial properties.

Data Table: Biological Activities of Decahydroquinoline Derivatives

作用機序

The mechanism of action of decahydroquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

類似化合物との比較

Quinoline-6-carboxamide: This compound shares a similar core structure but lacks the fully saturated decahydroquinoline ring.

Tetrahydroquinoline-6-carboxamide: This compound has a partially saturated ring system compared to decahydroquinoline-6-carboxamide.

Quinolizidine derivatives: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms and ring saturation.

Uniqueness: this compound is unique due to its fully saturated decahydroquinoline ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline and quinolizidine derivatives, making it valuable in various research and industrial applications .

生物活性

Decahydroquinoline-6-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, biological assays, and case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound belongs to the class of decahydroquinoline derivatives, which are characterized by a bicyclic structure featuring a nitrogen atom. The synthesis of decahydroquinoline derivatives often involves various methodologies, including:

- Friedländer Annulation : A common method for synthesizing 1,2-dihydroquinolines, which can be further modified to obtain carboxamide derivatives.

- Asymmetric Organocatalysis : Recent advancements have utilized organocatalytic reactions to produce enantioselective decahydroquinoline derivatives with enhanced biological activities .

Antimicrobial Properties

Research has demonstrated that decahydroquinoline derivatives exhibit notable antimicrobial activities. For instance, a study evaluating a series of synthesized compounds found that certain derivatives showed significant inhibitory effects against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL . This suggests potential applications in treating tuberculosis.

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system (CNS). Specific decahydroquinoline derivatives have been shown to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission. Inhibition studies revealed that certain derivatives exhibited better inhibitory effects on the α7-nAChR subtype compared to others . This interaction indicates potential therapeutic applications in neurodegenerative diseases and cognitive enhancement.

Study 1: Inhibition of Nicotinic Receptors

A pivotal study explored the effects of ent-cis-195A and cis-211A on nicotinic acetylcholine receptors. The results indicated that these compounds could significantly inhibit nicotine transport across blood-brain barrier models, suggesting their capability to affect CNS functions .

| Compound | α7-nAChR Inhibition (%) | α4β2-nAChR Inhibition (%) |

|---|---|---|

| ent-cis-195A | 40 | None |

| cis-211A | 50 | None |

| 6-epi-211A | 45 | None |

Study 2: Antitubercular Activity

In another investigation focused on antitubercular activity, several synthesized decahydroquinoline derivatives were evaluated for their efficacy against Mycobacterium tuberculosis . Compounds 8g and 8h were identified as having MIC values of 0.39 and 0.78 μg/mL, respectively. These compounds were also assessed for toxicity and pharmacokinetic properties, indicating favorable profiles for further development .

特性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h7-9,12H,1-6H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWKBFYOTJPEHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CCC2NC1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。